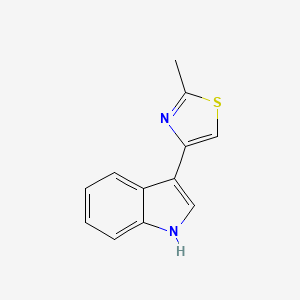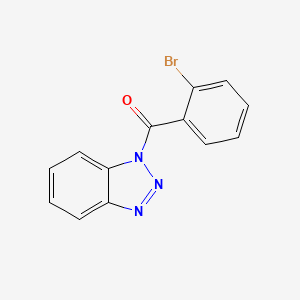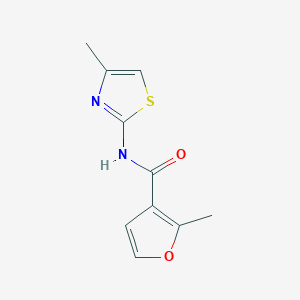![molecular formula C20H22N2O2 B5862449 N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide](/img/structure/B5862449.png)
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide, also known as BMS-986177, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its safety and efficacy.
Wirkmechanismus
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide inhibits the activity of TYK2 by binding to a specific site on the protein. This prevents the activation of downstream signaling pathways that are involved in the regulation of immune responses and inflammation. By inhibiting TYK2, this compound has the potential to modulate immune responses and reduce inflammation, which is beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the immune system and inflammation. In preclinical studies, it has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of various diseases. Additionally, this compound has been shown to modulate the activity of immune cells, such as T cells and B cells, which are involved in the regulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide is its specificity for TYK2, which reduces the risk of off-target effects. Additionally, this compound has shown good pharmacokinetic properties, which makes it suitable for oral administration. However, one of the main limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for the development of N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide. One area of interest is the use of this compound in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound may have potential applications in the treatment of certain types of cancer, such as leukemia and lymphoma. Further research is needed to fully understand the potential therapeutic applications of this compound and to determine its safety and efficacy in clinical settings.
Synthesemethoden
The synthesis of N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide involves a multi-step process that begins with the preparation of 3,4-dihydroquinoline-2-carboxylic acid. This is followed by the conversion of the carboxylic acid to the corresponding acid chloride, which is then reacted with 4-aminobenzophenone to give the desired product.
Wissenschaftliche Forschungsanwendungen
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of a specific protein known as TYK2, which is involved in the regulation of immune responses and inflammation.
Eigenschaften
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-6-19(23)21-17-12-10-16(11-13-17)20(24)22-14-5-8-15-7-3-4-9-18(15)22/h3-4,7,9-13H,2,5-6,8,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUVWXKOECUXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methylbenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5862375.png)
![ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate](/img/structure/B5862379.png)
![4-[4-(2-furoyl)-1-piperazinyl]aniline](/img/structure/B5862382.png)


![2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5862405.png)





![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5862439.png)

